molecular formula C2H6N2O2 B132013 1-Hydroxy-1-methylurea CAS No. 7433-43-4

1-Hydroxy-1-methylurea

Cat. No. B132013
CAS RN: 7433-43-4
M. Wt: 90.08 g/mol
InChI Key: OCWOEDAIWSVHFT-UHFFFAOYSA-N
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Description

1-Hydroxy-1-methylurea is a chemical compound with the CAS Number: 7433-43-4 . It has a molecular weight of 90.08 .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-1-methylurea can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .


Physical And Chemical Properties Analysis

1-Hydroxy-1-methylurea has a melting point of 65-68 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“1-Hydroxy-1-methylurea” is used in the synthesis of N-substituted ureas . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Hydrophobic Interactions

The methyl groups of N-methylureas, such as “1-Hydroxy-1-methylurea”, weaken hydrophilic interactions and enhance hydrophobic interactions . The values of the ρ0 and Vφo reflect the intermolecular forces due to electrostatic charge, whereas the η0 and γ0 values reflect the frictional and surface forces .

Pharmaceutical Applications

N-substituted urea derivatives, which can be synthesized using “1-Hydroxy-1-methylurea”, have direct applications as pharmaceutical agents . They serve as building blocks for various other important chemicals of high commercial interest .

Agrochemical Applications

N-substituted urea derivatives, synthesized using “1-Hydroxy-1-methylurea”, have direct applications as agrochemicals . They are extensively employed in the agrochemical industry .

Industrial Manufacturing

“1-Hydroxy-1-methylurea” and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical industries . A large number of urea derivatives are high production volume chemicals .

Environmental Impact

The manufacturing methods of “1-Hydroxy-1-methylurea” and its derivatives are a potential source of environment pollution . Synthetic chemists have obligations and challenges to develop resource-efficient as well as environment-friendly production methods .

Safety and Hazards

The safety information for 1-Hydroxy-1-methylurea indicates that it has a GHS08 pictogram and a signal word “Danger”. It has hazard statements H340, H360D . It’s important to avoid dust formation and avoid breathing mist, gas or vapors .

properties

IUPAC Name

1-hydroxy-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWOEDAIWSVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225339
Record name Urea, N-hydroxy-N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-methylurea

CAS RN

7433-43-4
Record name N-Hydroxy-N-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7433-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-1-methylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-hydroxy-1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-hydroxy-N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-1-methylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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